molecular formula C23H33N3O3 B2357537 Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1993139-18-6

Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No. B2357537
CAS RN: 1993139-18-6
M. Wt: 399.535
InChI Key: NNUGLBVCOUMQAO-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl group and the oxadiazole ring suggest that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The oxadiazole ring is known for its electron-withdrawing nature, which could make the compound participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tert-butyl group could increase the lipophilicity of the compound .

Scientific Research Applications

Biological Activity and Drug Development

Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate serves as a precursor to biologically active natural products. Specifically, it can be a building block for compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects . Researchers can explore its potential in drug discovery and development.

PARP Inhibition

Another related compound, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate , is an intermediate in the synthesis of Niraparib , an oral poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib has shown efficacy in treating BRCA-1 and -2 mutant tumors . Investigating the PARP inhibition properties of our compound could be valuable.

Stereoselective Synthesis

Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate derivatives can be used for stereoselective syntheses. For instance, they react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . Researchers interested in stereochemistry and asymmetric synthesis may find this intriguing.

Photoprotective Agents

The compound 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione (not directly related but relevant) is used in sunscreen products as an oil-soluble ingredient. It absorbs a wider range of UVA rays, making it suitable for broad-spectrum protection . While not identical, this highlights the potential of related structures in photoprotective applications.

Boronic Acid Derivatives

Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate can serve as an intermediate in the synthesis of boronic acid derivatives. For example, it plays a role in the preparation of compounds like crizotinib , which has therapeutic applications . Researchers studying boron-containing compounds may find this pathway interesting.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. If this compound is designed as a drug molecule, its mechanism of action would depend on the specific biological target it is intended to interact with .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. Standard laboratory safety procedures should be followed when handling this compound .

Future Directions

The study of this compound could be interesting for medicinal chemistry, given the presence of the piperidine and oxadiazole rings, which are common in many biologically active compounds . Further studies could focus on the synthesis, characterization, and biological evaluation of this compound.

properties

IUPAC Name

tert-butyl 4-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-22(2,3)18-9-7-17(8-10-18)20-24-19(29-25-20)15-16-11-13-26(14-12-16)21(27)28-23(4,5)6/h7-10,16H,11-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUGLBVCOUMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

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